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Compound of Interest

Compound Name: Hexyl salicylate

Cat. No.: B1212152 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data

for hexyl salicylate, a common fragrance ingredient. The following sections detail its nuclear

magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering

valuable insights for researchers in various scientific fields.

Spectroscopic Data Summary
The quantitative spectroscopic data for hexyl salicylate are summarized in the tables below

for easy reference and comparison.

Table 1: Mass Spectrometry (MS) Data
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Parameter Value Source

Molecular Formula C₁₃H₁₈O₃ PubChem[1]

Molecular Weight 222.28 g/mol PubChem[1]

Ionization Mode Electron Ionization (EI) PubChem[1], NIST[2]

Major Fragment Ions (m/z) Relative Intensity (%) Source

120.0 99.99 PubChem[1]

138.0 42.02 PubChem[1]

121.0 28.20 PubChem[1]

43.0 23.71 PubChem[1]

92.0 14.10 PubChem[1]

222.0 (M⁺) 11.64 PubChem[1]

Table 2: Infrared (IR) Spectroscopy Data
Technique NEAT Source

Functional Group
Characteristic Absorption

(cm⁻¹)
Reference

O-H Stretch (Phenolic) Broad, ~3100-3300 General Ester IR Data[3]

C-H Stretch (Aromatic) ~3000-3100 General Ester IR Data[3]

C-H Stretch (Aliphatic) ~2850-2960 General Ester IR Data[3]

C=O Stretch (Ester) ~1680-1700 General Ester IR Data[3]

C=C Stretch (Aromatic) ~1450-1600 General Ester IR Data[3]

C-O Stretch (Ester) ~1200-1300 General Ester IR Data[3]

Note: Specific peak values from experimental spectra are not publicly available. The data

presented are characteristic ranges for the functional groups present in hexyl salicylate.
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Table 3: Nuclear Magnetic Resonance (NMR)
Spectroscopy Data
Publicly available, experimentally determined ¹H and ¹³C NMR data for hexyl salicylate are

currently limited. However, Sigma-Aldrich offers a digital Reference Material for this compound

on their ChemisTwin® platform, which can be used for sample identity confirmation and

quantification via online comparison with an NMR spectrum.

Experimental Protocols
Detailed experimental protocols for the acquisition of the presented data are not fully available

in the public domain. However, based on the information provided in the data sources and

general laboratory practices, the following methodologies are representative of how such data

would be obtained.

Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique for the analysis of

volatile and semi-volatile compounds like hexyl salicylate.

Instrumentation: A typical setup would involve a gas chromatograph coupled to a mass

spectrometer with an electron ionization (EI) source. Instruments such as the HITACHI M-80 or

M-80B have been used to acquire data for hexyl salicylate.[1]

Sample Preparation: A dilute solution of hexyl salicylate in a volatile organic solvent (e.g.,

hexane or ethyl acetate) is prepared.

Gas Chromatography (GC) Parameters:

Column: A non-polar or semi-polar capillary column (e.g., DB-5ms).

Injector Temperature: Typically 250-280 °C.

Oven Temperature Program: A temperature gradient is used to separate the components of

the sample. For example, starting at 60°C, holding for a few minutes, then ramping up to

280-300°C.
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Carrier Gas: Helium at a constant flow rate.

Mass Spectrometry (MS) Parameters:

Ionization: Electron Ionization (EI) at a standard energy of 70 eV.[1]

Mass Analyzer: Quadrupole or Ion Trap.

Scan Range: A mass-to-charge ratio (m/z) range of approximately 40-400 amu to detect the

molecular ion and its fragments.

Infrared Spectroscopy (FT-IR)
Fourier Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups

present in a molecule. The available data for hexyl salicylate was obtained using the NEAT

technique.[1]

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer.

Sample Preparation (NEAT): A drop of the neat liquid hexyl salicylate is placed directly onto

the FT-IR spectrometer's sample holder, typically a diamond or zinc selenide ATR (Attenuated

Total Reflectance) crystal.

Data Acquisition:

A background spectrum of the clean, empty sample holder is recorded.

The sample is applied, and the sample spectrum is recorded.

The instrument software automatically subtracts the background spectrum from the sample

spectrum to produce the final absorbance or transmittance spectrum.

Spectra are typically collected over a range of 4000 to 400 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy
While specific experimental data for hexyl salicylate is not readily available, a general protocol

for acquiring ¹H and ¹³C NMR spectra of an aromatic ester is as follows.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/Hexyl-Salicylate
https://www.benchchem.com/product/b1212152?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/Hexyl-Salicylate
https://www.benchchem.com/product/b1212152?utm_src=pdf-body
https://www.benchchem.com/product/b1212152?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1212152?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher).

Sample Preparation:

Approximately 5-10 mg of hexyl salicylate is dissolved in about 0.5-0.7 mL of a deuterated

solvent (e.g., chloroform-d, CDCl₃).

A small amount of a reference standard, such as tetramethylsilane (TMS), is added to the

solvent to calibrate the chemical shift scale to 0 ppm.

The solution is transferred to a clean, dry 5 mm NMR tube.

¹H NMR Data Acquisition:

The spectrometer is tuned and locked onto the deuterium signal of the solvent.

A standard one-pulse experiment is performed to acquire the ¹H spectrum.

Key parameters include the spectral width, number of scans, and relaxation delay.

¹³C NMR Data Acquisition:

A proton-decoupled experiment is typically used to simplify the spectrum by removing the

splitting caused by attached protons.

Due to the lower natural abundance of ¹³C, a larger number of scans is required to obtain a

good signal-to-noise ratio compared to ¹H NMR.

Visualizations
General Spectroscopic Analysis Workflow
The following diagram illustrates a generalized workflow for obtaining and analyzing

spectroscopic data for a chemical compound like hexyl salicylate.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/product/b1212152?utm_src=pdf-body
https://www.benchchem.com/product/b1212152?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1212152?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


General Spectroscopic Analysis Workflow
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General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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